Dapagliflozin Dimer

Pharmaceutical impurity profiling Reference standard characterization AND A regulatory submission

Dapagliflozin Dimer is a process-related dimeric impurity of the SGLT2 inhibitor dapagliflozin, formed via intermolecular coupling during synthesis or degradation. Multiple structurally distinct dimer variants exist, characterized by different CAS numbers, molecular weights, and linkage chemistries.

Molecular Formula C42H48Cl2O12
Molecular Weight 815.7 g/mol
Cat. No. B13861029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapagliflozin Dimer
Molecular FormulaC42H48Cl2O12
Molecular Weight815.7 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC4(C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)O)O)O)Cl
InChIInChI=1S/C42H48Cl2O12/c1-3-52-29-11-5-23(6-12-29)17-26-19-25(9-15-31(26)43)40-38(49)37(48)36(47)34(55-40)22-54-42(41(51)39(50)35(46)33(21-45)56-42)28-10-16-32(44)27(20-28)18-24-7-13-30(14-8-24)53-4-2/h5-16,19-20,33-41,45-51H,3-4,17-18,21-22H2,1-2H3/t33-,34+,35-,36-,37+,38-,39+,40+,41-,42+/m1/s1
InChIKeyJCJKULUVIFDVLR-SKNUTZMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dapagliflozin Dimer Impurity Overview


Dapagliflozin Dimer is a process-related dimeric impurity of the SGLT2 inhibitor dapagliflozin, formed via intermolecular coupling during synthesis or degradation. Multiple structurally distinct dimer variants exist, characterized by different CAS numbers, molecular weights, and linkage chemistries. The dimeric impurity class is nonmutagenic and nongenotoxic based on in silico QSAR and in vitro Ames and micronucleus assays [1], but regulatory authorities require strict control of dimer content in drug substance and product. The dimer is supplied as a characterized reference standard with documented purity (≥90–98%) for analytical method development, method validation, quality control, and ANDA submissions .

Workflow Impurity reference standard for ANDA analytical method development and QC release testing
Selection Correct CAS-specific dimer variant essential for HPLC/UPLC system suitability and RRT calibration
Context Supports ICH Q3A/Q3B impurity qualification and ICH M7 classification workflows

Why Dapagliflozin Dimer Cannot Be Substituted


The term 'Dapagliflozin Dimer' encompasses multiple chemically distinct entities with different CAS numbers, molecular formulas, molecular weights, and linkage types. For example, the glycosidic-linked dimer (C42H48Cl2O12, MW 815.7 g/mol) differs fundamentally from the benzylic-coupled biphenyl dimer (C30H28Cl2O2, MW 491.45 g/mol) . These variants exhibit different HPLC retention times, MS fragmentation patterns, and NMR spectra, making them non-interchangeable as reference standards. Procurement of an incorrect dimer variant will lead to failed system suitability criteria, misidentification of impurity peaks, and regulatory non-compliance in ANDA filings.

Other gliflozin dimers (canagliflozin / empagliflozin)
Differ in CAS, molecular formula, chromatographic retention, and formation pathway. Regulatory impurity control thresholds are substance-specific; surrogate standards invalidate quantitation.
Dapagliflozin dimer structural variants (benzylic, 4-chloro phenyl, desglucuronide)
Even isomers with identical MW (e.g., Benzylic Dimer) exhibit distinct retention times and UV response factors. Using the wrong dimer variant compromises RRT accuracy and method specificity.
Unqualified generic impurity standards
Standards without pharmacopeial alignment or peer-reviewed genotoxicity data require de novo characterization, delaying ANDA submissions and increasing regulatory risk.

Dapagliflozin Dimer Differentiation Evidence


Gliflozin Dimer Genotoxicity Head-to-Head

The glycosidic-linked Dapagliflozin Dimer (CAS 2452300-79-5) has molecular formula C42H48Cl2O12 and molecular weight 815.7 g/mol . The benzylic biphenyl Dapagliflozin Dimer (Dapagliflozin Impurity 7, CAS 2176485-21-3) has molecular formula C30H28Cl2O2 and molecular weight 491.45 g/mol . This difference of 324.25 g/mol and fundamentally distinct elemental composition precludes analytical interchangeability.

Genotoxicity comparison
Head-to-head
Dapagliflozin, Canagliflozin, Empagliflozin dimers all negative in Ames test (≤1 µg/plate) and micronucleus assay (≤500 µg/mL)
Supports ICH M7 Class 2 (nonmutagenic) classification for impurity qualification
Class-level negative result across three gliflozin dimers; published experimental data avoid de novo testing
Pharmaceutical impurity profiling Reference standard characterization AND A regulatory submission

Structural Variant Molecular Formula Comparison

In a comparative study, the dimer impurities of Dapagliflozin, Canagliflozin, and Empagliflozin were assessed for mutagenicity via Ames test (up to 1 µg/plate, with and without metabolic activation) and clastrogenicity via micronucleus test in TK6 cells (up to 500 µg/mL) [1]. Under the specific test conditions, the Dapagliflozin Dimer showed no evidence of mutagenicity or clastrogenicity, consistent with negative in silico QSAR predictions and aligned with results for Canagliflozin and Empagliflozin dimers [1].

Structural variant MW
Cross-study comparable
Compound 4: MW 815.73 Da. Benzylic Dimer: isomeric, same MW. Others: MW 491.45–619.14 (up to 324.28 Da difference)
CAS-specific selection critical; isomers with identical MW differ in chromatographic retention and quantitation
MW alone insufficient for identity; confirm via retention time and CoA
Genotoxicity Mutagenicity ICH M7 Drug safety

Process Impurity Control and RRT Specification

Commercially available Dapagliflozin Dimer reference standards are supplied with documented HPLC purity of ≥90% (Clearsynth, BOC Sciences) up to ≥98% (ChemicalBook listing for Dapagliflozin Dimer Impurity-1) . In contrast, the Dapagliflozin Benzylic Dimer Impurity is supplied with regulatory-compliant documentation traceable to USP, EP, JP, and BP [1]. The purity differential of approximately 8 percentage points between the ≥90% and ≥98% specifications can affect the accuracy of response factor determination in related substances methods.

Process impurity control
Head-to-head
RRT 1.61 dimer reduced from 0.84% to 0.08% (10.5-fold); HPLC purity 97.02% → 99.92%
Quantitative benchmark for API batch release and process validation
Patent-defined specification ≤0.1%; reference standard required for accurate quantitation
Reference standard purity HPLC assay QC release testing Method validation

UPLC Method Validation for Impurity Profiling

The glycosidic Dapagliflozin Dimer (C42H48Cl2O12, MW 815.7 g/mol) exhibits a molecular mass approximately twice that of the parent drug dapagliflozin (C21H25ClO6, MW 408.9 g/mol) [1]. The doubled molecular mass combined with specific MS fragmentation patterns provides unique diagnostic signatures detectable by LC-MS [2], enabling unambiguous identification of the dimer peak in complex chromatograms where co-elution with other impurities may occur.

UPLC method framework
Method context
Validated stability-indicating UPLC: impurity linear range 1–10 µg/mL, r² > 0.99; LOD/LOQ per ICH
Establishes performance envelope for dimer quantitation in stability studies
Method validated for three dapagliflozin impurities; applicable to dimer with appropriate standard
LC-MS impurity identification Mass spectrometry Structural elucidation Peak tracking

Dimerization Mechanism: Glycosidic vs. Benzylic Coupling

The Dapagliflozin Benzylic Dimer Impurity (CAS 2714814-62-5) is explicitly documented as adhering to the strict regulatory requirements of USP, EMA, JP, and BP [1], providing a defined compendial pedigree. In contrast, the glycosidic Dapagliflozin Dimer (CAS 2452300-79-5) is offered with 'possible traceability to USP or EP based on feasibility' , indicating a less definitive regulatory alignment. This distinction affects the acceptability of reference standard documentation during ANDA review.

Dimerization mechanism
Class-level inference
Compound 4: acid-catalyzed glycosidic coupling. Benzylic Dimer: benzylic coupling. Different process origins and suppression strategies
Mechanism-specific process control; correct dimer standard guides fate-and-purge tracking
Quantitative suppression data limited; solvent choice (e.g., MTBE) may influence dimer profile
Compendial compliance Regulatory reference standard USP/EP traceability ANDA documentation

Dapagliflozin Dimer Application Scenarios


ANDA Impurity Qualification with Pre-Qualified Genotoxicity Data

Dapagliflozin Dimer serves as a critical reference standard for identifying and quantifying the dimer impurity peak in stability-indicating HPLC methods during ANDA development. The well-characterized molecular weight (815.7 g/mol for the glycosidic dimer) provides a definitive ~2x mass marker for peak assignment . The established nonmutagenic classification supports ICH M7-compliant specification setting [1].

Stability-Indicating Method Validation and Dimer Specificity

The dimer reference standard, with certified purity specifications ranging from ≥90% to ≥98% depending on supplier , is used for determining relative response factors, establishing limit of quantitation (LOQ), and demonstrating method specificity in HPLC methods for dapagliflozin drug substance and product [1].

Dimer Impurity Fate Tracking in Process Scale-Up

The doubled molecular mass and characteristic fragmentation pattern of the glycosidic dimer (MW 815.7 vs parent MW 408.9 g/mol) enable unambiguous MS-based peak identification in complex chromatograms . This is essential for tracking dimer content across API batches and stability studies, particularly when co-elution with other impurities is possible [1].

QC Batch Release: Multi-Compendial Standard Alignment

The dimer reference standard is used in QC laboratories for routine batch release testing. Selection of the correct dimer variant with documented compendial traceability (USP, EP, JP, BP adherence) ensures regulatory acceptability of QC data packages . The known purity specification allows accurate quantification of dimer content against ICH Q3A reporting, identification, and qualification thresholds.

Application
Selection Property
Validation Focus
ANDA impurity qualification
Reported negative genotoxicity endpoints (Ames, micronucleus)
ICH M7 classification alignment with published experimental data
Stability-indicating method validation
CAS-specific dimer with defined RRT and resolution criteria
Chromatographic specificity vs. isomeric dimers; linearity and LOQ confirmation
Process development and scale-up
RRT 1.61 dimer specification ≤0.1% with documented process reduction
Impurity fate tracking; benchmark against 10.5-fold reduction evidence
Multi-market QC batch release
USP/EP/JP/BP documentation alignment and structure elucidation report
Cross-compendial method transfer readiness; reduced bridging study requirements
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